(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Overview
Description
(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a useful research compound. Its molecular formula is C34H34O6 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Redox Systems and Chemical Synthesis
- Studies on bistriarylamine derivatives with varying π-electron spacers investigate the mixed-valence character and electronic coupling, providing insights into redox systems (Lambert & Nöll, 1999). Such research is crucial for understanding the electronic properties of complex organic compounds, potentially including those with structural similarities to the specified chemical.
Organocatalysis and Green Chemistry
- Research on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents a green, efficient method for preparing complex organic molecules (Zolfigol et al., 2013). This highlights the application of environmentally friendly catalysts in synthesizing compounds that may share reactive characteristics with the specified chemical.
Antagonist Synthesis for Therapeutic Research
- The development of orally active CCR5 antagonists through practical synthesis methods shows the application of complex organic synthesis in creating molecules with potential therapeutic benefits (Ikemoto et al., 2005). This research area might be relevant for the synthesis and study of compounds structurally similar to the specified molecule for therapeutic purposes.
Mechanism of Action
Target of Action
Similar compounds are often used as building blocks for the synthesis of complex carbohydrates , suggesting that they may interact with enzymes involved in carbohydrate metabolism.
Mode of Action
As a protected glucopyranoside, it likely interacts with its targets through its phenylthio and benzylidene protecting groups .
Biochemical Pathways
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside may affect biochemical pathways related to carbohydrate metabolism, given its structure and the common use of similar compounds in the synthesis of complex carbohydrates
Result of Action
Given its structure and the common use of similar compounds in the synthesis of complex carbohydrates , it may influence processes related to carbohydrate metabolism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside . .
Properties
IUPAC Name |
(6S,7R,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29?,30-,31?,32+,33?,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-FRCWTYOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@H](C([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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